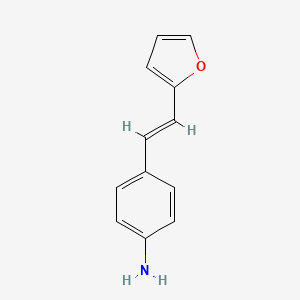
5-Methyl-1,3-diphenyl-2-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,3-diphenylisobenzofuran is a derivative of 1,3-diphenylisobenzofuran, a compound known for its high reactivity and utility in various chemical reactions. This compound is characterized by the presence of a methyl group at the 5th position of the isobenzofuran ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-diphenylisobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield 1,3-diphenylisobenzofuran . The methylation at the 5th position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 5-Methyl-1,3-diphenylisobenzofuran may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Methyl-1,3-diphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-methyl-1,3-diphenylquinone, while reduction can produce 5-methyl-1,3-diphenyldihydroisobenzofuran.
科学的研究の応用
5-Methyl-1,3-diphenylisobenzofuran has several applications in scientific research:
Chemistry: It is used as a reagent in Diels-Alder reactions and as a probe for detecting singlet oxygen.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antioxidant properties.
作用機序
The mechanism of action of 5-Methyl-1,3-diphenylisobenzofuran involves its interaction with reactive oxygen species (ROS) such as singlet oxygen. The compound reacts with singlet oxygen to form endoperoxides, which can further decompose into various products . This reactivity is utilized in detecting and quantifying ROS in different systems.
類似化合物との比較
1,3-Diphenylisobenzofuran: The parent compound, known for its high reactivity and use in singlet oxygen detection.
5-Methyl-1,3-diphenylquinone: An oxidized derivative with different chemical properties.
1,3-Diphenyl-2-benzofuran: Another derivative with variations in reactivity and applications.
Uniqueness: 5-Methyl-1,3-diphenylisobenzofuran is unique due to the presence of the methyl group, which can influence its reactivity and stability. This modification can enhance its utility in specific chemical reactions and applications compared to its parent compound and other derivatives.
特性
CAS番号 |
27720-46-3 |
|---|---|
分子式 |
C21H16O |
分子量 |
284.3 g/mol |
IUPAC名 |
5-methyl-1,3-diphenyl-2-benzofuran |
InChI |
InChI=1S/C21H16O/c1-15-12-13-18-19(14-15)21(17-10-6-3-7-11-17)22-20(18)16-8-4-2-5-9-16/h2-14H,1H3 |
InChIキー |
LBZMELWKQRWWGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(OC(=C2C=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


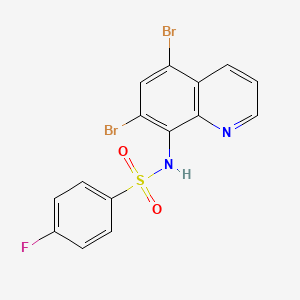
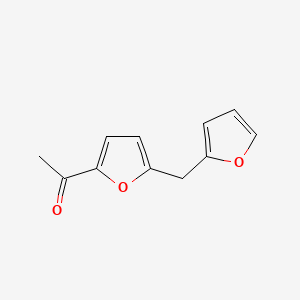
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
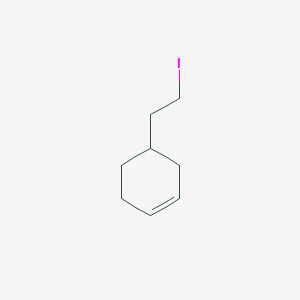
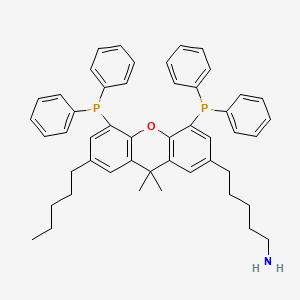
![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)

![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
